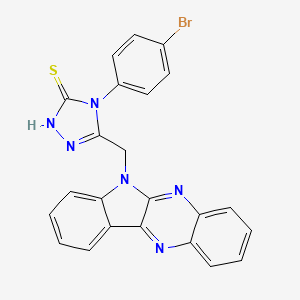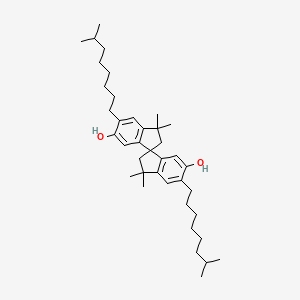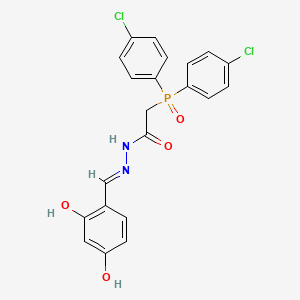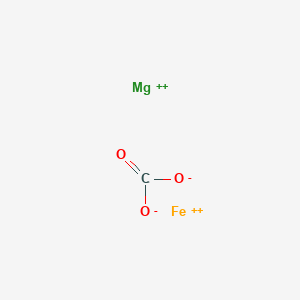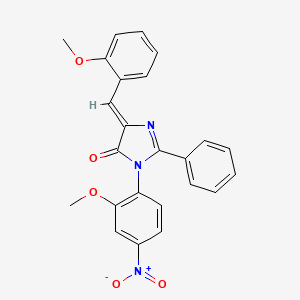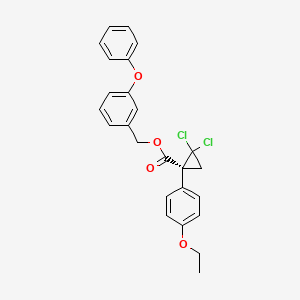
Dodecyldimethyltin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyldimethyltin acetate is an organotin compound with the molecular formula C16H34O2Sn. It is characterized by the presence of a tin atom bonded to a dodecyl group and two methyl groups, with an acetate group attached. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyldimethyltin acetate can be synthesized through the reaction of dimethyltin dichloride with dodecyl acetate in the presence of a base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SnCl}_2 + \text{C}_12\text{H}_25\text{COOCH}_3 + \text{Base} \rightarrow \text{(CH}_3\text{)}_2\text{Sn(C}_12\text{H}_25\text{COO)} + \text{Base-HCl} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyldimethyltin acetate undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tin atom to lower oxidation states.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Applications De Recherche Scientifique
Dodecyldimethyltin acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing into its use in drug delivery systems.
Industry: It is utilized in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of dodecyldimethyltin acetate involves its interaction with cellular components. The tin atom can form bonds with various biomolecules, disrupting normal cellular functions. This interaction can lead to the inhibition of enzyme activity or interference with cell membrane integrity, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin acetate: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin acetate: Contains phenyl groups instead of alkyl groups, leading to different chemical properties.
Uniqueness
Dodecyldimethyltin acetate is unique due to its specific combination of dodecyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other organotin compounds.
Propriétés
Numéro CAS |
125688-48-4 |
|---|---|
Formule moléculaire |
C16H34O2Sn |
Poids moléculaire |
377.1 g/mol |
Nom IUPAC |
[dodecyl(dimethyl)stannyl] acetate |
InChI |
InChI=1S/C12H25.C2H4O2.2CH3.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;1-2(3)4;;;/h1,3-12H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |
Clé InChI |
RYBYDVLWAXKPGF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[Sn](C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


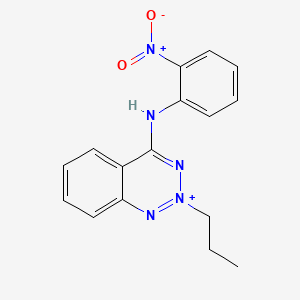
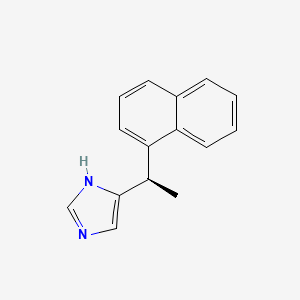
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

